molecular formula C11H7F3N2O2 B2545038 2-hydroxy-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 26676-02-8

2-hydroxy-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No. B2545038
CAS RN: 26676-02-8
M. Wt: 256.184
InChI Key: VDLYSLFSLYOAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, commonly known as HPP-4382, is a pyrimidinone derivative that has shown promising results in various scientific research applications. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The inhibition of PARP by HPP-4382 has been found to be effective in treating various types of cancer, including breast, ovarian, and lung cancer.

Scientific Research Applications

Overview of Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives, such as 2-hydroxy-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, are an extensive class of organic compounds known for their wide range of pharmacological activities. These activities enable their consideration as promising scaffolds for the development of new biologically active compounds, including substances with antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The pyrimidine core is particularly significant in the development of drugs due to its synthetic practicability and non-toxic nature, offering a basis for further research into highly effective and safe medicines (Chiriapkin, 2022).

Pyrimidine Derivatives in Anti-Alzheimer's Research

The aromatic and heterocyclic structure of pyrimidine, including 2-hydroxy-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, is utilized in the search for anti-Alzheimer's agents. Pyrimidine scaffolds have been emphasized in pharmacological advancements as therapeutic agents against Alzheimer's disease. The structure-activity relationship (SAR)-based approach of pyrimidine derivatives showcases the potential of these compounds in developing novel anti-Alzheimer's agents with enhanced activities and reduced toxicity (Das et al., 2021).

Pyrimidine and Tautomerism in Nucleic Acid Bases

The study of tautomerism in nucleic acid bases, including pyrimidine derivatives, has significant implications for understanding the biochemical processes underlying genetic information's storage and transfer. Tautomerism can influence the stability of nucleic acid bases in different environments, affecting their biological functions and interactions. Research into the tautomerism of pyrimidine bases contributes to a deeper understanding of molecular biology and genetics (Person et al., 1989).

properties

IUPAC Name

3-phenyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-6-9(17)16(10(18)15-8)7-4-2-1-3-5-7/h1-6H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLYSLFSLYOAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

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